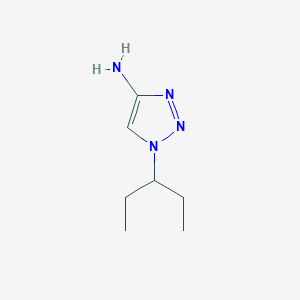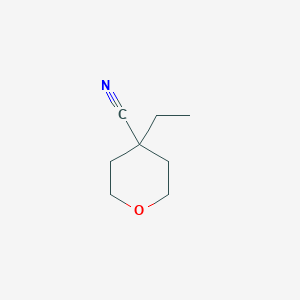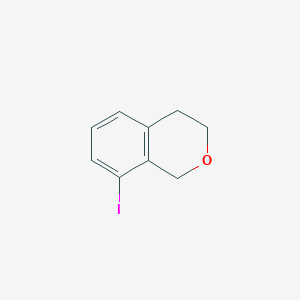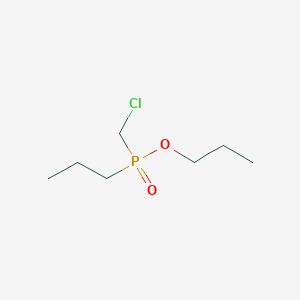
Propyl (chloromethyl)(propyl)phosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl (chloromethyl)(propyl)phosphinate is an organophosphorus compound that features a phosphinate group bonded to a propyl group and a chloromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propyl (chloromethyl)(propyl)phosphinate typically involves the reaction of propylphosphonic dichloride with propyl alcohol and chloromethyl alcohol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and purification systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Propyl (chloromethyl)(propyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine group.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propyl (chloromethyl)(propyl)phosphinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking phosphate groups in biological systems.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of propyl (chloromethyl)(propyl)phosphinate involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor by mimicking the transition state of enzyme-catalyzed reactions, thereby blocking the enzyme’s activity. This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propylphosphonic acid: Similar structure but lacks the chloromethyl group.
Chloromethylphosphonic acid: Contains the chloromethyl group but lacks the propyl group.
Diethyl (chloromethyl)phosphonate: Similar functional groups but different alkyl substituents.
Uniqueness
Propyl (chloromethyl)(propyl)phosphinate is unique due to the presence of both a propyl group and a chloromethyl group bonded to the phosphinate moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H16ClO2P |
|---|---|
Molekulargewicht |
198.63 g/mol |
IUPAC-Name |
1-[chloromethyl(propyl)phosphoryl]oxypropane |
InChI |
InChI=1S/C7H16ClO2P/c1-3-5-10-11(9,7-8)6-4-2/h3-7H2,1-2H3 |
InChI-Schlüssel |
IZVKTSZRKOIIEL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOP(=O)(CCC)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Chloromethyl)-2-cyclopropylbicyclo[2.2.1]heptane](/img/structure/B13159540.png)
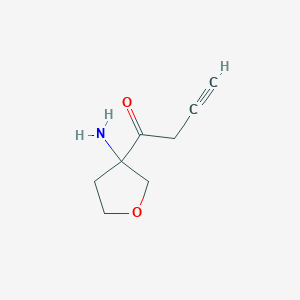
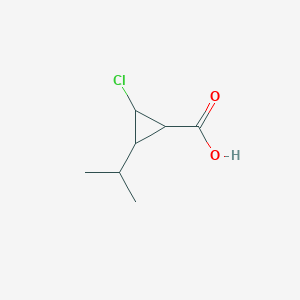
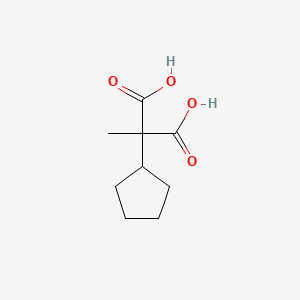
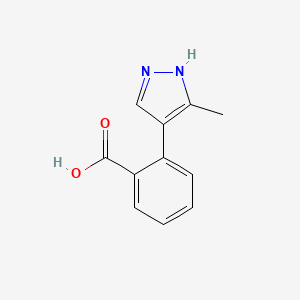
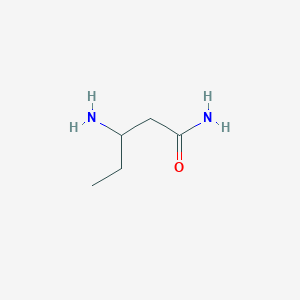
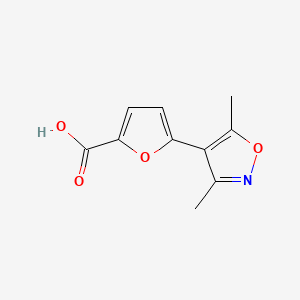
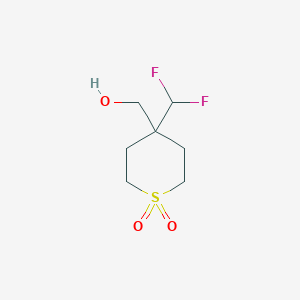

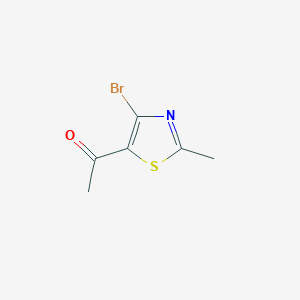
![Methyl 2-chloro-5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13159616.png)
